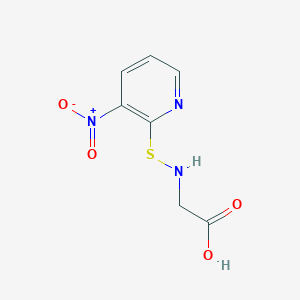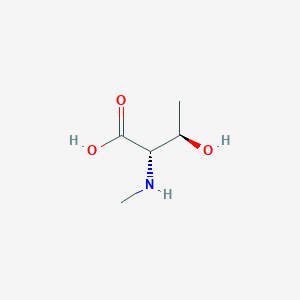
ベンジル N-(4-アミノブチル)カルバメート
概要
説明
Benzyl N-(4-aminobutyl)carbamate is a chemical compound with the molecular formula C12H19N2O2This compound is a mono-protected alkylene diamine, often used as a spacer group in various chemical applications, particularly in the immobilization of peptides .
科学的研究の応用
Benzyl N-(4-aminobutyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing polyamines and polyamides.
Biology: Acts as a spacer group for immobilizing peptides, facilitating the study of protein interactions.
Industry: Utilized in the production of various polymers and as an intermediate in organic synthesis.
作用機序
Target of Action
Benzyl N-(4-aminobutyl)carbamate, also known as benzyl (4-aminobutyl)carbamate, is a type of carbamate compound . Carbamates are commonly used as protecting groups for amines in the synthesis of peptides . Therefore, the primary targets of this compound are likely to be amines in biochemical systems.
Mode of Action
The compound acts as a protecting group for amines, preventing them from reacting with other substances in the system . This is achieved by forming a carbamate linkage with the amine group, which can be selectively removed under certain conditions .
Pharmacokinetics
As a carbamate compound, it is expected to have moderate solubility in water , which could influence its absorption and distribution in the body.
Result of Action
The primary result of the action of Benzyl N-(4-aminobutyl)carbamate is the protection of amines during peptide synthesis . This allows for the selective addition and removal of amino acids in the peptide chain, facilitating the synthesis of specific peptide sequences.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzyl N-(4-aminobutyl)carbamate. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy during use.
生化学分析
Biochemical Properties
Benzyl N-(4-aminobutyl)carbamate is known to play a role in biochemical reactions. It is used in the synthetic preparation of pyrazolyl glucopyranoside and galactopyranoside derivative inhibitors of human sodium-glucose cotransporter 1 (SGLT1) for preventives or therapeutics for diseases related to hyperglycemia or galactosemia
Cellular Effects
It has been used in industrial research to improve product quality and efficiency.
Molecular Mechanism
Metabolic Pathways
Carbamates, such as Benzyl N-(4-aminobutyl)carbamate, serve biological systems in a wide spectrum of metabolic pathways . A carbamate derived from the aminoimidazole is an intermediate in the biosynthesis of inosine whose metabolism led to advances in immunotherapy .
準備方法
Synthetic Routes and Reaction Conditions
Benzyl N-(4-aminobutyl)carbamate can be synthesized through a variety of methods. One common approach involves the reaction of benzyl chloroformate with 1,4-diaminobutane in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides with high yields .
Industrial Production Methods
Industrial production of Benzyl N-(4-aminobutyl)carbamate often involves large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the production rate and purity of the compound .
化学反応の分析
Types of Reactions
Benzyl N-(4-aminobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and ureas.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the benzyl group under basic conditions.
Major Products Formed
Oxidation: Benzyl carbamate and urea derivatives.
Reduction: 1,4-diaminobutane.
Substitution: Various substituted benzyl derivatives.
類似化合物との比較
Similar Compounds
N-Boc-1,4-diaminobutane: Another protected diamine, but with a tert-butyloxycarbonyl (Boc) group instead of a benzyl group.
N-Fmoc-1,4-diaminobutane: Contains a fluorenylmethoxycarbonyl (Fmoc) group, used in peptide synthesis.
N-Cbz-1,4-diaminobutane: Similar to Benzyl N-(4-aminobutyl)carbamate but without the hydrochloride salt.
Uniqueness
Benzyl N-(4-aminobutyl)carbamate is unique due to its specific protecting group (CBz), which can be selectively removed under mild conditions. This property allows for greater flexibility in multi-step organic syntheses, particularly in the field of peptide chemistry .
特性
IUPAC Name |
benzyl N-(4-aminobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGKHHFFYLRBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382675 | |
| Record name | Benzyl N-(4-aminobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62146-62-7 | |
| Record name | Benzyl N-(4-aminobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)

![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)




